(R)-(+)-Anatabine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

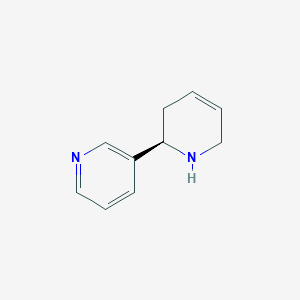

3-[(2R)-1,2,3,6-tetrahydropyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPPBXUYQGUQHE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCN[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486786 | |

| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126454-22-6 | |

| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(+)-Anatabine: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (R)-(+)-anatabine, a minor alkaloid found in the Solanaceae plant family. It details its natural distribution, biosynthetic pathway, and the experimental methodologies used to study this compound.

Natural Sources of this compound

This compound is a pyridine alkaloid naturally present in various plants of the Solanaceae family.[1][2][3] While it is a minor constituent compared to nicotine in most tobacco varieties, its concentration can vary significantly between species and even cultivars.[4] In typical commercial tobacco (Nicotiana tabacum), alkaloids constitute 2-4% of the total dry weight. Nicotine accounts for approximately 90% of this, with anatabine, nornicotine, and anabasine comprising the majority of the remainder.[1][5] Other plants in this family, such as tomatoes, eggplants, and peppers, also contain anatabine, though generally in lower concentrations.[2][3]

The relative content of anatabine can be dramatically altered through genetic modification. In tobacco plants where the nicotine biosynthetic pathway is suppressed, anatabine can become the dominant alkaloid.[5][6]

Quantitative Data on Anatabine Content

The following table summarizes the concentration of anatabine found in various natural and genetically modified sources, as reported in scientific literature.

| Plant Source | Condition | Tissue | Anatabine Concentration (µg/g Dry Weight) | Total Alkaloid Percentage | Reference |

| Nicotiana tabacum (various varieties) | Wild Type | Leaf | 287 - 1699 | ~10% of remaining alkaloids | [4] |

| Nicotiana tabacum (TN90 cultivar) | PMT-suppressed transgenic lines | Leaf | 1814 ± 87 | 90.30% | [5] |

| Nicotiana tabacum (TN90 cultivar) | Wild Type (Control for PMT lines) | Leaf | Not specified, but significantly lower | Minor component | [5] |

| Nicotiana tabacum | MPO-suppressed transgenic lines | Leaf | ~1.6-fold increase over wild type | Increased proportion | [5] |

Biosynthesis of this compound

The biosynthesis of anatabine is distinct from that of nicotine, although they share a common precursor in nicotinic acid.[7] Unlike nicotine, which incorporates a pyrrolidine ring derived from ornithine or arginine, both heterocyclic rings of anatabine originate from nicotinic acid.[4][5][6]

The proposed biosynthetic pathway begins with the enzymatic reduction of nicotinic acid.

Key Steps:

-

Reduction of Nicotinic Acid: The pathway is initiated by the conversion of nicotinic acid to 3,6-dihydronicotinic acid, a reaction catalyzed by an isoflavone reductase-like enzyme known as A622.[5]

-

Formation of Dihydropyridine Intermediates: While the specific enzymes have not yet been identified, radiolabeling and biomimetic studies suggest that 3,6-dihydronicotinic acid undergoes decarboxylation to form 1,2-dihydropyridine and 2,5-dihydropyridine.[4][5]

-

Dimerization: These dihydropyridine intermediates are believed to dimerize to form 3,6-dihydroanatabine.[4][5]

-

Final Hydrogenation: In the final step, 3,6-dihydroanatabine is hydrogenated to yield the stable end-product, anatabine.[5]

Relationship with Nicotine Biosynthesis

Anatabine biosynthesis is intrinsically linked to the nicotine pathway through competition for the nicotinic acid precursor pool. Key enzymes in the nicotine pathway, such as Putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO), are responsible for synthesizing the N-methyl-Δ¹-pyrrolinium cation, the pyrrolidine ring that condenses with a nicotinic acid derivative to form nicotine.[6][7]

When the expression or activity of PMT or MPO is suppressed (e.g., via RNA interference), the supply of the N-methyl-Δ¹-pyrrolinium cation is limited.[5][6] This leads to an overabundance of nicotinic acid-derived intermediates, which are then shunted into the alternative dimerization pathway, resulting in a significant increase in anatabine accumulation.[5][7] This metabolic shift has been demonstrated in jasmonate-elicited tobacco BY-2 cell cultures, which express low levels of MPO and consequently produce anatabine as the major alkaloid instead of nicotine.[6][8]

References

- 1. Anatabine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]

- 3. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

(R)-(+)-Anatabine: A Technical Guide to its Mechanism of Action in Inflammatory Models

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-(+)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2] Its mechanism of action is multifactorial, primarily involving the modulation of key inflammatory signaling pathways. This document provides an in-depth technical overview of anatabine's core mechanisms, supported by quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visual representations of the involved signaling cascades. The primary molecular activities of anatabine include the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways, alongside the activation of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway.[3][4] These actions collectively suppress the production of pro-inflammatory mediators and enhance antioxidant responses, highlighting its therapeutic potential for inflammatory diseases.

Core Mechanisms of Action

Anatabine exerts its anti-inflammatory effects by intervening in critical intracellular signaling cascades that regulate the inflammatory response.

Inhibition of STAT3 Signaling

A primary mechanism of anatabine is the inhibition of STAT3 phosphorylation.[2][5] STAT3 is a key transcription factor that, upon activation by cytokines like IL-6, gets phosphorylated, dimerizes, and translocates to the nucleus to induce the expression of genes involved in inflammation and cell proliferation.[6][7][8] Anatabine has been shown to prevent this phosphorylation step, thereby blocking the downstream inflammatory cascade.[3][5] This inhibitory action has been observed in various models, including lipopolysaccharide (LPS)-challenged mice and transgenic mouse models of Alzheimer's disease, resulting in reduced expression of inflammatory genes.[5][9][10]

Inhibition of NF-κB Signaling

Anatabine also dose-dependently inhibits the activation of NF-κB, a pivotal transcription factor in the inflammatory process.[3][11] In the canonical pathway, stimuli such as TNF-α or LPS trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This releases the NF-κB heterodimer (typically p65/p50), allowing it to enter the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][13] Studies show anatabine prevents the phosphorylation of the p65 subunit of NF-κB, thereby retaining the complex in the cytoplasm and suppressing the inflammatory response.[11][14]

Activation of NRF2 Signaling

More recent systems biology approaches have identified anatabine as an activator of the NRF2 pathway.[3][4] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by stimuli like anatabine, NRF2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), inducing the expression of genes such as heme oxygenase-1 (HMOX1).[3] This NRF2 activation provides a secondary anti-inflammatory mechanism by enhancing cellular redox balance and directly counteracting oxidative stress, a key component of inflammation.[3][4]

Quantitative Data from Preclinical Models

The anti-inflammatory efficacy of anatabine has been quantified in numerous in vivo and in vitro models.

Table 1: Summary of In Vivo Efficacy Data

| Model Type | Species | Dosing Regimen | Key Findings | Reference |

| Acute Inflammation | Rat | 1, 2, and 5 mg/kg (i.p.) | Dose-dependent reduction in carrageenan-induced paw edema. | [15][16] |

| Acute Inflammation | Mouse | Not specified | Reduction of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in plasma, kidney, and spleen after LPS challenge. | [5] |

| Acute Inflammation | Mouse | Not specified | Dose-dependent inhibition of pro-inflammatory cytokines and upregulation of anti-inflammatory IL-10 after LPS challenge. | [15] |

| Neuroinflammation (AD) | Mouse (Tg APPsw) | Chronic oral treatment | Reduced brain levels of TNF-α and IL-6; inhibited elevated STAT3 phosphorylation. | [5][17] |

| Neuroinflammation (AD) | Mouse (Tg PS1/APPswe) | 10 and 20 mg/kg/day (oral) | Reduced microgliosis, Aβ deposition, and activation of STAT3 and NF-κB. | [9][10] |

| Autoimmunity (EAE) | Mouse | ~10 and ~20 mg/kg/day (inhalation) | Reduced neurological deficits and bodyweight loss. | [15][16][18] |

| Autoimmunity (EAE) | Mouse | Not specified | Significantly reduced Th1 and Th17 cytokines; suppressed STAT3 and p65 NF-κB phosphorylation in spleen and brain. | [15] |

| Colitis (DSS-induced) | Mouse | 20 mg/kg/day (oral) | Reduced clinical symptoms; decreased colonic IL-6, KC, TNFα, IL-1α, G-CSF and increased IL-10. | [14][19][20] |

Table 2: Summary of In Vitro Efficacy Data

| Cell Type | Stimulus | Anatabine Concentration | Key Findings | Reference |

| SH-SY5Y, HEK293, Human Microglia, Human Blood Mononuclear Cells | LPS or TNF-α | Not specified | Prevented STAT3 and NF-κB phosphorylation. | [5] |

| Human Whole Blood | LPS | Not specified | Prevented IL-1β production. | [5] |

| HEK293 NF-κB Reporter Cells | TNF-α | Not specified | Dose-dependently inhibited NF-κB activation. | [11] |

| Various Cell Lines | None | Not specified | Caused concentration-dependent inhibition of phosphorylated STAT3 and time-dependent inhibition of phosphorylated NF-κB. | [3][4] |

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies investigating anatabine.

In Vivo Models

-

LPS-Induced Acute Inflammation:

-

Animals: Wild-type mice (e.g., C57BL/6).[5]

-

Procedure: Animals are pre-treated with anatabine or vehicle control via intraperitoneal (i.p.) injection or oral administration. After a set period (e.g., 2 hours), inflammation is induced by an i.p. injection of Lipopolysaccharide (LPS).[5][15]

-

Endpoints: Blood, spleen, and kidney tissues are collected at specified time points post-LPS challenge. Plasma and tissue homogenates are analyzed for pro-inflammatory (IL-6, IL-1β, TNF-α) and anti-inflammatory (IL-10) cytokine levels using methods like ELISA or multiplex assays. Tissue lysates are also used for Western blot analysis to determine the phosphorylation status of STAT3 and NF-κB.[5][15]

-

-

Carrageenan-Induced Paw Edema:

-

Animals: Rats (e.g., Wistar).[16]

-

Procedure: Anatabine (e.g., 1, 2, and 5 mg/kg) or vehicle is administered i.p. prior to the inflammatory challenge. Acute inflammation is induced by a sub-plantar injection of carrageenan into the rat's hind paw.[15]

-

Endpoints: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. The percentage of edema inhibition is calculated relative to the vehicle-treated group.[15]

-

-

Dextran Sulfate Sodium (DSS)-Induced Colitis:

-

Animals: C57BL/6 mice.[14]

-

Procedure: Mice are administered anatabine (e.g., 5 or 20 mg/kg) in their drinking water for a total of 21 days. From day 14 to 21, colitis is induced by providing 3.5% DSS in the drinking water.[14][19]

-

Endpoints: Clinical symptoms are monitored daily (body weight loss, stool consistency, bleeding). At the end of the study, colons are collected to measure length and weight. Colon tissue is analyzed for cytokine abundance using multiplex analyte profiling (MAP) and for gene expression changes via microarray analysis.[14][19][20]

-

In Vitro Assays

-

Cell Culture and Treatment:

-

Cell Lines: A variety of human cell lines are used, including neuroblastoma (SH-SY5Y), embryonic kidney (HEK293), microglia, and peripheral blood mononuclear cells (PBMCs).[5][14]

-

Procedure: Cells are cultured under standard conditions. Prior to stimulation, cells are treated with varying concentrations of anatabine for a specified duration. Inflammation is then induced using LPS or TNF-α.[5]

-

-

Western Blotting for Protein Phosphorylation:

-

Procedure: Following treatment and stimulation, cells are lysed. Total protein is quantified, separated by SDS-PAGE, and transferred to a membrane (e.g., PVDF).

-

Analysis: Membranes are probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-STAT3 Tyr705, phospho-p65 NF-κB Ser536) and total protein antibodies for normalization. Detection is performed using secondary antibodies conjugated to HRP and a chemiluminescent substrate.

-

-

Cytokine Measurement:

-

Procedure: Cell culture supernatants or whole blood samples are collected after treatment and stimulation.

-

Analysis: The concentration of secreted cytokines (e.g., IL-1β) is quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Conclusion

This compound is a potent anti-inflammatory agent with a well-defined, multi-pronged mechanism of action. Its ability to concurrently inhibit the pro-inflammatory STAT3 and NF-κB pathways while activating the cytoprotective NRF2 pathway provides a robust rationale for its therapeutic potential. The quantitative data from diverse in vivo and in vitro models consistently demonstrate its efficacy in reducing inflammatory mediators and ameliorating disease pathology. The detailed experimental protocols outlined herein provide a foundation for future research aimed at further elucidating its pharmacological profile and advancing its development as a novel treatment for a wide spectrum of inflammatory disorders.

References

- 1. Effects of Dietary Supplementation with the Solanaceae Plant Alkaloid Anatabine on Joint Pain and Stiffness: Results from an Internet-Based Survey Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anatabine - Wikipedia [en.wikipedia.org]

- 3. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]

- 5. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 13. NF-kB pathway overview | Abcam [abcam.com]

- 14. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. firstwordpharma.com [firstwordpharma.com]

- 18. In vivo profiling of a natural alkaloid, anatabine, in rodents: Pharmacokinetics and anti-inflammatory efficacy [pmiscience.com]

- 19. researchgate.net [researchgate.net]

- 20. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of (R)-(+)-Anatabine with Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological interactions between (R)-(+)-anatabine, a minor alkaloid found in tobacco and other Solanaceous plants, and nicotinic acetylcholine receptors (nAChRs). It details its binding affinities, functional activities, the experimental methodologies used for its characterization, and its influence on downstream cellular signaling pathways.

Binding Affinity and Functional Activity

This compound demonstrates a distinct profile as a ligand for several nAChR subtypes, primarily acting as an agonist at the major neuronal subtypes α4β2 and α7. Its binding affinity and potency vary across different receptor compositions. While it potently activates α4β2 nAChRs, it is considered a weaker agonist for the α7 subtype.[1] Studies indicate that this compound is a full agonist of both α7 and α4β2 nAChRs, though some functional assays suggest it may not induce the full maximal response seen with nicotine at the α4β2 receptor.[2][3] The R-enantiomer of anatabine exhibits a binding affinity for the α4β2 nAChR that is twice that of the S-enantiomer.[4][5]

The following tables summarize the key quantitative parameters defining the interaction of anatabine with various human nAChR subtypes.

Table 1: Competitive Binding Affinities of Anatabine at nAChR Subtypes

| nAChR Subtype | Ligand | Parameter | Value (µM) | Source(s) |

| α4β2 | Anatabine | IC₅₀ | 0.7 ± 0.1 | [2][6] |

| α4β2 | Anatabine | IC₅₀ | 0.71 ± 0.09 | [7] |

| α3β4 | Anatabine | IC₅₀ | 0.96 ± 0.20 | [7] |

IC₅₀ (Half-maximal inhibitory concentration) values were determined through competitive radioligand binding assays.

Table 2: Functional Agonist Potency of Anatabine at nAChR Subtypes

| nAChR Subtype | Ligand | Parameter | Value (µM) | Source(s) |

| α4β2 | Anatabine | EC₅₀ | < 8 | [2] |

| α4β2 | Anatabine | EC₅₀ | 6.1 ± 1.4 | [7] |

| α7 | Anatabine | EC₅₀ | 158.5 ± 11.4 | [7] |

| α3β4 | Anatabine | EC₅₀ | 70.6 ± 8.2 | [7] |

| α6/3β2β3 | Anatabine | EC₅₀ | 3.6 ± 0.3 | [7] |

EC₅₀ (Half-maximal effective concentration) values were determined using functional assays, such as two-electrode voltage clamp electrophysiology.

Key Experimental Protocols

The characterization of this compound's interaction with nAChRs relies on established pharmacological techniques. The primary methods are radioligand binding assays to determine affinity and electrophysiological assays to measure functional activity.

This method is employed to determine the binding affinity (expressed as Kᵢ or IC₅₀) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity from the receptor.

Methodology:

-

Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the specific human nAChR subtype of interest.[8][9]

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the unlabeled test compound (anatabine).[8][9]

-

Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the unbound radioligand.[8] The filters are washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of anatabine that displaces 50% of the radioligand.

TEVC is a powerful technique for studying the functional properties of ligand-gated ion channels, such as nAChRs, expressed in large cells like Xenopus laevis oocytes.[10][11] It allows for the precise control of the cell's membrane potential while measuring the currents elicited by the application of an agonist.

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.[12]

-

Receptor Expression: Oocytes are injected with cRNA encoding the specific human nAChR subunits (e.g., α4 and β2). The oocytes are then incubated for 24-72 hours to allow for the translation and assembly of functional receptors on the cell surface.[10][12]

-

Voltage Clamping: The oocyte is placed in a recording chamber and impaled with two microelectrodes.[10] One electrode measures the membrane potential (Vₘ), and the other injects current. A feedback amplifier compares the measured Vₘ to a desired command potential (e.g., a holding potential of -70 mV) and injects the necessary current to maintain this potential.[13][14]

-

Agonist Application: A perfusion system is used to apply solutions containing known concentrations of this compound to the oocyte.

-

Current Recording: The current injected by the clamp to hold the voltage constant is equal in magnitude and opposite in sign to the current flowing across the oocyte membrane through the activated nAChRs. This current is recorded and measured.

-

Data Analysis: Peak current responses are measured for each agonist concentration. These values are used to generate concentration-response curves, from which key parameters like EC₅₀ (potency) and Iₘₐₓ (efficacy) are determined.[12]

Downstream Signaling Pathways

Beyond direct channel activation, the interaction of this compound with nAChRs initiates intracellular signaling cascades that mediate its broader biological effects, particularly its well-documented anti-inflammatory properties.

A primary mechanism of anatabine's anti-inflammatory action is the inhibition of key pro-inflammatory transcription factors, Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[15][16][17]

-

NF-κB Pathway: Anatabine dose-dependently inhibits the activation of NF-κB.[15] It has been shown to prevent the phosphorylation of the p65 subunit of NF-κB, which is a critical step for its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[15]

-

JAK2/STAT3 Pathway: Anatabine opposes the phosphorylation of STAT3 induced by inflammatory stimuli like lipopolysaccharide (LPS).[16] This inhibition of the JAK2/STAT3 signaling pathway is a crucial component of its anti-inflammatory effect, as this pathway is heavily involved in cytokine signaling and inflammatory responses.[16][18][19]

-

Cytokine Reduction: By inhibiting these pathways, anatabine reduces the production and expression of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[15][16]

References

- 1. Tobacco alkaloid action on human nAChRs - Invenesis: Swiss Bioscience Company [invenesis.com]

- 2. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine [ouci.dntb.gov.ua]

- 5. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4.2. Two-Electrode Voltage-Clamp Analysis of Human Brain nAChRs [bio-protocol.org]

- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of JAK2/STAT3 and NF-κB signal transduction pathways; Veronica polita alleviates dextran sulfate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. JAK2/STAT3 is associated with the inflammatory process in periapical granuloma - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(+)-Anatabine as a Potential NRF2 Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered significant interest for its anti-inflammatory properties.[1][2][3][4][5][6] Recent systems biology approaches have identified a novel mechanism of action for anatabine: the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3][4] NRF2 is a master regulator of the cellular antioxidant response, and its activation is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation. This technical guide provides an in-depth overview of the current understanding of this compound as a potential NRF2 activator, focusing on the experimental evidence, underlying molecular mechanisms, and relevant experimental protocols.

Mechanism of Action: NRF2 Activation

Anatabine has been shown to induce the translocation of NRF2 to the nucleus, leading to the transcriptional activation of antioxidant response element (ARE)-containing genes.[1][2][3][4] This effect appears to be specific to anatabine, as other tobacco alkaloids like anabasine, cotinine, nornicotine, and nicotine do not demonstrate the same NRF2-activating capability.[1][6] The activation of NRF2 by anatabine is concentration-dependent, with statistically significant activation observed at a concentration of 250 μM in an NRF2/ARE luciferase reporter cell line.[1][6]

The upstream signaling pathways leading to anatabine-induced NRF2 activation involve the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3][4] Phosphoproteomic analyses have revealed that anatabine treatment leads to the activation of MAPK signaling, with a notable involvement of p38 MAPK.[1][2]

Furthermore, there is a known crosstalk between the NRF2 and NF-κB signaling pathways, both of which are modulated by anatabine.[1] Anatabine has been shown to inhibit the activation of NF-κB, a key pro-inflammatory transcription factor.[1] The activation of NRF2 can, in turn, attenuate NF-κB signaling, suggesting a synergistic anti-inflammatory effect.[1]

Quantitative Data

The following tables summarize the quantitative data from key experiments evaluating the NRF2-activating potential of this compound.

Table 1: Dose-Dependent NRF2 Activation by this compound in HEK-293 NRF2/ARE Reporter Cells

| Anatabine Concentration (μM) | NRF2 Activation (Fold Change vs. Vehicle) | Statistical Significance (p-value) |

| < 250 | Not statistically significant | > 0.05 |

| 250 | ~1.5 - 2.0 (estimated from graph) | < 0.05 |

Data extracted and estimated from Figure 3 of "Systems biology reveals anatabine to be an NRF2 activator"[1]. The original data was presented in a graphical format.

Table 2: Effect of this compound on the Phosphorylation of MAPK Signaling Proteins

| Phosphoprotein | Change in Abundance |

| p38 MAPK pathway components | Upregulated |

Qualitative data based on phosphoproteomic analysis described in "Systems biology reveals anatabine to be an NRF2 activator"[1][2]. Specific quantitative fold-changes for individual phosphoproteins were not provided in the primary publication.

Experimental Protocols

NRF2/ARE Luciferase Reporter Assay

This protocol is a representative method for assessing the NRF2-activating potential of a compound using a luciferase reporter gene assay.

1. Cell Culture and Seeding:

- Culture HEK-293 cells stably expressing an NRF2/ARE-driven luciferase reporter gene in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

- Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).

- Include positive controls such as sulforaphane or dimethyl fumarate, and a vehicle control.

- Remove the culture medium from the cells and add the compound dilutions.

- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

3. Luciferase Assay:

- After incubation, lyse the cells using a suitable lysis buffer.

- Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit.

- Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

4. Data Analysis:

- Calculate the fold change in luciferase activity for each treatment group relative to the vehicle control.

- Perform statistical analysis to determine the significance of the observed effects.

Phosphoproteomic Analysis of THP-1 Cells

This protocol outlines a general workflow for investigating changes in protein phosphorylation in response to anatabine treatment.

1. Cell Culture and Differentiation:

- Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

- Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

2. Anatabine Treatment and Cell Lysis:

- Treat the differentiated THP-1 cells with various concentrations of this compound or a vehicle control for a specified time.

- Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.

3. Protein Digestion and Phosphopeptide Enrichment:

- Quantify the protein concentration in the lysates.

- Reduce, alkylate, and digest the proteins with trypsin.

- Enrich for phosphopeptides using a method such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

4. Mass Spectrometry Analysis:

- Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

- Identify and quantify the phosphopeptides using appropriate software.

- Determine the changes in phosphoprotein abundance between the anatabine-treated and control groups.

- Perform pathway analysis to identify the signaling pathways affected by anatabine treatment.

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway for this compound-induced NRF2 activation.

Caption: Experimental workflow for the NRF2/ARE luciferase reporter assay.

Conclusion

The identification of this compound as an activator of the NRF2 signaling pathway provides a significant advancement in understanding its molecular mechanisms of action. This activity, coupled with its known anti-inflammatory effects through pathways like NF-κB, positions anatabine as a compelling candidate for further investigation in the context of diseases driven by oxidative stress and inflammation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other NRF2 activators. Further research is warranted to fully elucidate the quantitative aspects of anatabine's effects on the phosphoproteome and to explore its efficacy in preclinical models of NRF2-related diseases.

References

- 1. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Systems biology reveals anatabine to be an NRF2 activator [ouci.dntb.gov.ua]

- 4. Systems biology reveals anatabine to be an NRF2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systems biology reveals anatabine to be an NRF2 activator [pmiscience.com]

- 6. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]

(R)-(+)-Anatabine: A Technical Guide to its In Vivo Anti-inflammatory Properties

An in-depth technical guide or whitepaper on the core anti-inflammatory properties of (R)-(+)-Anatabine in vivo.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a naturally occurring alkaloid found in plants of the Solanaceae family, such as tobacco, tomatoes, and peppers.[1][2][3] Preclinical in vivo research has consistently demonstrated its potent anti-inflammatory effects across a range of acute and chronic inflammation models.[4][5][6][7][8] The primary mechanism of action is the inhibition of key pro-inflammatory signaling pathways, specifically those mediated by the transcription factors NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3).[1][2][3][9][10][11] By suppressing the activation of these pathways, anatabine effectively reduces the production of pro-inflammatory cytokines and mitigates tissue damage.[9][10][12] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and core signaling pathways associated with anatabine's anti-inflammatory activity in vivo.

Core Mechanism of Action: Dual Inhibition of NF-κB and STAT3 Signaling

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate the activity of NF-κB and STAT3, two critical transcription factors that regulate a wide array of inflammatory genes.[1][2][11]

-

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB p65 subunit is phosphorylated and translocates to the nucleus to initiate the transcription of pro-inflammatory genes. Anatabine has been shown to significantly suppress the phosphorylation of p65 NF-κB in the spleen and brain of mice in experimental models.[4][10] This inhibition prevents the downstream expression of inflammatory mediators.

-

STAT3 Pathway: Similarly, the STAT3 signaling pathway is a key regulator of cytokine production. Anatabine administration dose-dependently inhibits the phosphorylation of STAT3.[4][9] This action blocks the transcription of STAT3-dependent genes, including those for cytokines like IL-6 and TNF-α.[9]

The dual inhibition of these pathways provides a robust mechanism for controlling the inflammatory cascade.

Caption: Anatabine's dual inhibition of NF-κB and STAT3 signaling pathways.

Quantitative Data Presentation: In Vivo Efficacy

Anatabine demonstrates dose-dependent anti-inflammatory activity across multiple, well-established rodent models.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Outcome | Result |

| This compound | 1, 2, and 5 | Paw Edema Volume | Dose-dependent reduction in swelling[4][5][6][7][8] |

| Vehicle Control | - | Paw Edema Volume | Progressive increase in paw volume[4] |

| Diclofenac | 10 (p.o.) | Paw Edema Volume | Significant inhibition of swelling (Positive Control)[4] |

Table 2: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Analyte | Result |

| This compound | 5, 10 | Pro-inflammatory Cytokines (TNF-α, IL-6) | Dose-dependent reduction in plasma/spleen/kidney[1][2][9] |

| This compound | 5, 10 | Anti-inflammatory Cytokine (IL-10) | Dose-dependent increase[1][2][13] |

| LPS + Vehicle | - | Pro-inflammatory Cytokines (TNF-α, IL-6) | Significant elevation[1][2][4][9] |

Table 3: Efficacy in Chronic and Autoimmune Models in Mice

| Model | Treatment & Dose | Key Findings |

| EAE (MS Model) | Anatabine (~10 and ~20 mg/kg/day for 4 weeks) | Reduced neurological deficits and bodyweight loss[5][6][7][10] |

| DSS-induced Colitis | Anatabine (20 mg/kg/day, oral) | Reduced clinical symptoms; decreased colonic pro-inflammatory cytokines[13][14][15] |

| Autoimmune Thyroiditis | Anatabine (in drinking water) | Reduced incidence and severity of thyroiditis; reduced thyroglobulin antibodies[16] |

Detailed Experimental Protocols

The following sections describe standardized methodologies for key in vivo models used to assess the anti-inflammatory properties of this compound.

Carrageenan-Induced Acute Paw Edema

This model is standard for evaluating acute anti-inflammatory activity.

-

Animals: Male Wistar rats or Swiss Webster mice.

-

Methodology:

-

Animals are acclimatized and fasted overnight before the experiment.

-

Baseline paw volume is measured using a plethysmometer.

-

Animals are randomized into groups (n=6-8): Vehicle, this compound (e.g., 1, 2, 5 mg/kg, i.p.), and Positive Control (e.g., Diclofenac, 10 mg/kg, p.o.).

-

Test compounds are administered 60 minutes prior to the inflammatory insult.

-

Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

-

Paw volume is measured at hourly intervals for up to 5 hours post-carrageenan injection.

-

-

Endpoint Analysis: The percentage inhibition of edema is calculated by comparing the change in paw volume in the treatment groups to the vehicle control group.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model assesses the effect of a compound on a systemic inflammatory response, particularly cytokine release.

-

Animals: Male C57BL/6 mice.

-

Methodology:

-

Animals are acclimatized for at least one week.

-

Mice are randomized into groups (n=6-8): Saline Control, LPS + Vehicle, LPS + this compound (e.g., 5, 10 mg/kg, i.p.).

-

Anatabine or vehicle is administered 30-60 minutes prior to the LPS challenge.

-

Systemic inflammation is induced via an intraperitoneal injection of LPS (e.g., 1 mg/kg).

-

At a predetermined time point (e.g., 2 hours post-LPS), animals are euthanized and blood is collected via cardiac puncture.[4]

-

Tissues such as the spleen and kidney may also be harvested.

-

-

Endpoint Analysis: Plasma or serum is separated to quantify cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA or multiplex assays.

Caption: Experimental workflow for the LPS-induced systemic inflammation model.

Conclusion and Future Directions

The available in vivo data provide compelling evidence for the anti-inflammatory properties of this compound. Its efficacy is demonstrated in both acute and chronic models of inflammation, underpinned by a clear mechanism of action involving the dual inhibition of the NF-κB and STAT3 signaling pathways. The dose-dependent reduction of pro-inflammatory mediators and amelioration of clinical symptoms in disease models highlight its potential as a therapeutic agent.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, long-term safety assessments, and evaluation in a broader range of chronic inflammatory and autoimmune disease models to fully delineate its therapeutic potential.

References

- 1. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]

- 2. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo profiling of a natural alkaloid, anatabine, in rodents: Pharmacokinetics and anti-inflammatory efficacy [pmiscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amelioration of experimental autoimmune encephalomyelitis by anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Dietary Supplementation with the Solanaceae Plant Alkaloid Anatabine on Joint Pain and Stiffness: Results from an Internet-Based Survey Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anatabine ameliorates experimental autoimmune thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-Anatabine: A Novel Modulator of Neuroinflammatory Pathways

An In-depth Technical Guide on the Core Mechanisms and Preclinical Evidence

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. (R)-(+)-Anatabine, a minor tobacco alkaloid also found in Solanaceae family plants, has emerged as a promising therapeutic agent due to its potent anti-inflammatory properties. Preclinical studies demonstrate that anatabine effectively mitigates neuroinflammation by inhibiting key pro-inflammatory signaling pathways, primarily through the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB). This document provides a comprehensive overview of the molecular mechanisms of this compound, summarizes the quantitative preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways involved in its anti-neuroinflammatory effects.

Core Mechanism of Action: Inhibition of STAT3 and NF-κB Signaling

This compound exerts its anti-neuroinflammatory effects by targeting two central transcription factors that regulate the expression of a wide array of inflammatory genes: STAT3 and NF-κB.[1] In neuroinflammatory conditions, stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) trigger signaling cascades that lead to the phosphorylation and activation of STAT3 and the p65 subunit of NF-κB.[2][3] Activated STAT3 and NF-κB then translocate to the nucleus, where they bind to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, Cox-2).[2][4]

Anatabine has been shown to significantly suppress the phosphorylation of both STAT3 (at Tyr705) and p65 NF-κB (at Ser536) in various in vitro and in vivo models.[1][2][3] This inhibition prevents their nuclear translocation and subsequent transcriptional activity, leading to a broad downregulation of the inflammatory response.[2] While the upstream mechanism is still under investigation, evidence suggests a potential role for nicotinic acetylcholine receptors (nAChRs), as anatabine is an agonist of α7 and α4β2 nAChRs.[2][5] Furthermore, recent studies indicate that anatabine also functions as an activator of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway, a key regulator of antioxidant responses which can, in turn, attenuate NF-κB signaling.[5][6]

Signaling Pathway Diagram

Caption: Anatabine inhibits neuroinflammation via dual suppression of NF-κB/STAT3 and activation of NRF2.

Quantitative Data on Anti-Neuroinflammatory Efficacy

Preclinical studies have consistently demonstrated anatabine's ability to reduce key markers of neuroinflammation in a dose-dependent manner. The data below is compiled from studies using mouse models of acute systemic inflammation and Alzheimer's disease.

Table 1: In Vivo Efficacy of Anatabine on Pro-inflammatory Cytokines in LPS-Challenged Mice

| Cytokine | Treatment Group | Dose (i.p.) | % Reduction vs. Vehicle | Reference |

|---|---|---|---|---|

| Plasma TNF-α | Anatabine | 5 mg/kg | 34.0% | [7] |

| Plasma IL-6 | Anatabine | 5 mg/kg | 47.2% | [7] |

Data from C57BL/6 mice 2 hours after LPS challenge.

Table 2: Effect of Chronic Anatabine on Neuroinflammation Markers in Alzheimer's Disease (AD) Mouse Models

| Marker | Mouse Model | Treatment Details | Outcome | Reference |

|---|---|---|---|---|

| p-STAT3 | Tg APPsw | Chronic oral treatment | Significantly inhibited vs. untreated | [3] |

| Brain TNF-α | Tg APPsw | Chronic oral treatment | Significantly reduced vs. untreated | [3] |

| Brain IL-6 | Tg APPsw | Chronic oral treatment | Significantly reduced vs. untreated | [3] |

| iNOS mRNA | Tg PS1/APPswe | 6.5 months in drinking water | Significantly reduced vs. untreated | [2][4] |

| Cox-2 mRNA | Tg PS1/APPswe | 6.5 months in drinking water | Significantly reduced vs. untreated | [2][4] |

| Microgliosis (CD45) | Tg PS1/APPswe | 6.5 months in drinking water | Significant reduction in immunoreactive cells |[2] |

Table 3: Pharmacokinetic Parameters of Anatabine in Rodents

| Species | Administration | Dose | Cmax | Tmax | Bioavailability | Brain/Plasma Ratio | Reference |

|---|---|---|---|---|---|---|---|

| Rat | i.p. | 2 mg/kg | 1.18 µg/mL | 9.6 min | 68.6% | - | [8] |

| Rat | i.p. | 5 mg/kg | 2.73 µg/mL | 9.6 min | 68.6% | - | [8] |

| Mouse | i.v. | 2 mg/kg | - | - | - | 3.5 (AUC ratio) | [9] |

Effective anti-inflammatory plasma concentration in rodents is estimated to be >0.8 µg/mL (~5 µM).[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in anatabine research.

In Vivo Lipopolysaccharide (LPS) Challenge Model

This model is used to assess the efficacy of anti-inflammatory compounds against acute systemic inflammation.

-

Animals: Male C57BL/6 mice (7-8 weeks old) are used.[8] Animals are housed under standard conditions with ad libitum access to food and water.

-

Acclimatization: Mice are acclimated to the facility for at least one week prior to experimentation.

-

Grouping: Animals are randomly assigned to groups (n=8-10/group):

-

Vehicle Control (e.g., saline)

-

LPS + Vehicle

-

LPS + Anatabine (e.g., 1, 2, and 5 mg/kg)[8]

-

-

Compound Administration: Anatabine or vehicle is administered via intraperitoneal (i.p.) injection 10-30 minutes before the LPS challenge.[8][10]

-

Inflammation Induction: Mice are challenged with an i.p. injection of LPS from E. coli (e.g., serotype 0111:B4) at a dose of 0.5-1 mg/kg.

-

Sample Collection: Two hours post-LPS injection, mice are anesthetized, and blood is collected via cardiac puncture into EDTA-containing tubes.[7]

-

Cytokine Analysis: Plasma is separated by centrifugation. Levels of TNF-α, IL-6, and other cytokines are quantified using validated Enzyme-Linked Immunosorbent Assay (ELISA) kits or multianalyte profiling (MAP) panels according to the manufacturer's instructions.[7]

Chronic Anatabine Treatment in a Transgenic AD Mouse Model

This protocol evaluates the long-term effects of anatabine on AD-like pathology and neuroinflammation.

-

Animals: Transgenic mice expressing human presenilin 1 and amyloid precursor protein with the Swedish mutation (Tg PS1/APPswe) are used.[2] Non-transgenic wild-type littermates serve as controls.

-

Treatment Initiation: At approximately 3-4 months of age, mice are randomly assigned to a control group (regular drinking water) or a treatment group.

-

Compound Administration: this compound is administered via drinking water at a concentration calculated to provide a daily dose of approximately 20 mg/kg. The treatment duration is 6.5 months.[2][11]

-

Behavioral Testing: In the final weeks of treatment, cognitive and social behaviors are assessed using tests such as the elevated plus-maze and social interaction tests.[11]

-

Tissue Collection: Following the treatment period, mice are euthanized. Brains are harvested; one hemisphere is snap-frozen for biochemical analysis (Western blot, qPCR), and the other is fixed in 4% paraformaldehyde for immunohistochemistry.[2]

-

Biochemical Analysis:

-

Immunohistochemistry (IHC): Fixed brain hemispheres are sectioned and stained with antibodies against markers for microgliosis (e.g., CD45, Iba-1) and Aβ plaques to assess pathological changes.[2]

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of anatabine in a chronic neuroinflammation model.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for neurological disorders characterized by inflammation. Its primary mechanism of action involves the potent and dual inhibition of the STAT3 and NF-κB signaling pathways, which are central hubs in the inflammatory cascade. This activity is supported by robust preclinical data from various in vitro and in vivo models, showing a reduction in pro-inflammatory mediators, decreased glial activation, and amelioration of disease-related pathology.[1][2][3] The compound is orally bioavailable and brain-penetrant, making it a viable candidate for CNS disorders.[8][9]

Future research should focus on elucidating the precise upstream molecular targets of anatabine, including the specific roles of different nAChR subtypes and the interplay with the NRF2 pathway. Furthermore, clinical trials are necessary to translate the compelling preclinical findings into therapeutic applications for human diseases such as Alzheimer's disease, multiple sclerosis, and other neuroinflammatory conditions.[1][12]

References

- 1. Amelioration of experimental autoimmune encephalomyelitis by anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD | PLOS One [journals.plos.org]

- 3. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]

- 6. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. firstwordpharma.com [firstwordpharma.com]

(R)-(+)-Anatabine: A Deep Dive into its Modulatory Effects on STAT3 and NF-κB Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered significant interest for its potential anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying anatabine's effects, with a specific focus on its modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical regulators of inflammation, and their dysregulation is implicated in a wide range of diseases. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades to facilitate a comprehensive understanding of anatabine's mode of action.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism that involves the inhibition of two key pro-inflammatory transcription factors: STAT3 and NF-κB. Evidence suggests that anatabine's primary upstream target is the α7 nicotinic acetylcholine receptor (α7 nAChR). As an agonist of this receptor, anatabine initiates a signaling cascade that leads to the downstream inhibition of STAT3 and NF-κB activation.[1]

The proposed mechanism involves the activation of the PI3K-Akt and cAMP-PKA signaling pathways upon α7 nAChR stimulation by anatabine. This activation converges on the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK3β). In its active state, GSK3β can promote the activity of both STAT3 and NF-κB. Therefore, by inhibiting GSK3β, anatabine effectively dampens the inflammatory response mediated by these two critical pathways.[1]

Effects on the STAT3 Signaling Pathway

The STAT3 pathway is a crucial transducer of cytokine and growth factor signaling. Upon activation by upstream kinases, typically Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and induces the transcription of target genes, many of which are pro-inflammatory.

Anatabine has been shown to inhibit the phosphorylation of STAT3 in a concentration-dependent manner.[2] This inhibition prevents the activation of STAT3 and its subsequent downstream effects. The primary mechanism for this inhibition is believed to be the anatabine-induced inactivation of GSK3β, which is known to influence STAT3 activity.[1] By preventing STAT3 phosphorylation, anatabine effectively reduces the expression of pro-inflammatory cytokines.[3]

STAT3 Signaling Pathway and Anatabine's Point of Intervention.

Effects on the NF-κB Signaling Pathway

The NF-κB pathway is another cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes.

Anatabine has been demonstrated to inhibit the activation of NF-κB in a dose-dependent manner.[4] This inhibition is, at least in part, mediated by the prevention of IκBα phosphorylation. The upstream mechanism, as with STAT3, is linked to the anatabine-induced inhibition of GSK3β, which is known to be involved in the activation of the IKK complex.[1] By preventing IKK-mediated phosphorylation of IκBα, anatabine effectively blocks the nuclear translocation of NF-κB and the subsequent expression of its target genes, including pro-inflammatory cytokines like IL-1β and TNF-α.[3]

NF-κB Signaling Pathway and Anatabine's Point of Intervention.

Quantitative Data Summary

The following tables summarize the available quantitative and semi-quantitative data on the effects of this compound on the STAT3 and NF-κB signaling pathways.

Table 1: Effect of this compound on NF-κB Activation

| Assay Type | Cell Line | Inducing Agent | Anatabine Concentration | Observed Effect | Reference |

| Luciferase Reporter Assay | HEK293 | TNF-α (20 ng/ml) | Dose-dependent | Inhibition of NF-κB luciferase activity | [4] |

Table 2: Effect of this compound on STAT3 and NF-κB Phosphorylation

| Target Protein | Cell Line | Inducing Agent | Anatabine Concentration | Observed Effect | Reference |

| Phospho-STAT3 | SH-SY5Y, HEK293, human microglia, PBMCs | LPS or TNF-α | Not specified | Prevention of phosphorylation | [3] |

| Phospho-NF-κB (p65) | SH-SY5Y, HEK293, human microglia, PBMCs | LPS or TNF-α | Not specified | Prevention of phosphorylation | [3] |

| Phospho-STAT3 | Multiple cell systems | Not specified | Concentration-dependent | Inhibition of phosphorylation | [2] |

| Phospho-NF-κB | Multiple cell systems | Not specified | Time-dependent | Inhibition of phosphorylation | [2] |

Table 3: Upstream Effects of this compound

| Target Protein | Assay Type | Observed Effect | Reference |

| α7 nAChR | Not specified | Anatabine acts as an agonist. | [1] |

| GSK3β | Inferred from pathway analysis | Anatabine leads to the inhibitory phosphorylation of GSK3β at Ser9. | [1] |

Table 4: Downstream Effects of this compound

| Target Molecule | Sample Type | Inducing Agent | Observed Effect | Reference |

| IL-6, IL-1β, TNF-α | Mouse plasma, kidney, spleen | LPS | Reduction in pro-inflammatory cytokine production. | [3] |

| IL-1β | Human whole blood | LPS | Prevention of IL-1β production. | [3] |

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the effects of anatabine on the STAT3 and NF-κB signaling pathways.

Western Blotting for Phosphorylated STAT3 and NF-κB

Objective: To qualitatively and semi-quantitatively assess the effect of anatabine on the phosphorylation status of STAT3 and the p65 subunit of NF-κB.

General Protocol:

-

Cell Culture and Treatment:

-

Culture appropriate cell lines (e.g., SH-SY5Y, HEK293, human microglia, or PBMCs) under standard conditions.

-

Pre-treat cells with various concentrations of this compound for a specified duration.

-

Stimulate the cells with an inducing agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the STAT3 and NF-κB pathways.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated NF-κB p65 (p-p65). Also, probe for total STAT3 and total p65 as loading controls.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Western Blotting Experimental Workflow.

NF-κB Luciferase Reporter Assay

Objective: To quantitatively measure the effect of anatabine on NF-κB transcriptional activity.

General Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells and transiently or stably transfect them with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene.

-

-

Cell Treatment:

-

Seed the transfected cells into a multi-well plate.

-

Pre-treat the cells with a dose range of this compound for a specified time.

-

Stimulate the cells with TNF-α to induce NF-κB activation.

-

-

Cell Lysis and Luciferase Assay:

-

After the treatment period, lyse the cells using a luciferase assay lysis buffer.

-

Add a luciferase substrate to the cell lysates.

-

-

Luminescence Measurement:

-

Measure the luminescence signal using a luminometer. The intensity of the light produced is proportional to the NF-κB transcriptional activity.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB activity by anatabine compared to the stimulated control.

-

NF-κB Luciferase Reporter Assay Workflow.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting the STAT3 and NF-κB signaling pathways. Its ability to inhibit the phosphorylation and subsequent activation of these key transcription factors, likely through an upstream mechanism involving the α7 nAChR and GSK3β, leads to a reduction in the expression of pro-inflammatory cytokines. While further research is needed to fully elucidate the quantitative aspects of these interactions, the existing data strongly support the continued investigation of this compound as a promising therapeutic agent for inflammatory diseases. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of anatabine's therapeutic potential.

References

Natural occurrence of (R)-(+)-Anatabine in Solanaceae plants

An in-depth technical guide on the natural occurrence of (R)-(+)-Anatabine in Solanaceae plants for researchers, scientists, and drug development professionals.

Introduction

This compound is a pyridine alkaloid naturally found in various plants belonging to the Solanaceae family.[1][2] While it is considered a minor alkaloid in comparison to nicotine in tobacco, it is gaining significant attention from the scientific and pharmaceutical communities.[1] This interest is primarily due to its distinct pharmacological profile, particularly its potent anti-inflammatory properties, which are mediated through multiple signaling pathways.[3][4] Unlike nicotine, anatabine may not possess the same addictive properties, making it a promising candidate for therapeutic development.[5] This guide provides a comprehensive overview of the natural occurrence of this compound in Solanaceae plants, its biosynthesis, quantitative levels, and the experimental protocols for its study, along with its interaction with key cellular signaling pathways.

Natural Occurrence and Quantitative Data

Anatabine is present in a variety of Solanaceae plants, including tobacco (Nicotiana species), eggplant (Solanum melongena), tomato (Solanum lycopersicum), and peppers (Capsicum annuum).[3][6] However, the concentration of anatabine varies significantly between species and even between different varieties or cultivars of the same species. The most extensive quantitative data available is for Nicotiana species, where alkaloid profiles are of significant commercial and research interest. In many edible Solanaceae plants, anatabine is present at much lower concentrations.

The table below summarizes the quantitative data on anatabine content in various Solanaceae plants based on available literature.

| Plant Species | Variety/Cultivar | Plant Part / Condition | Anatabine Concentration (µg/g Dry Weight) | Reference |

| Nicotiana tabacum | TN90 (Control) | Leaf | 169 ± 39 | [7] |

| Nicotiana tabacum | PMT Suppressed Lines | Leaf (Topped) | 1814 ± 87 | [7] |

| Nicotiana tabacum | MPO-RNAi Suppressed | Leaf | ~1.6-fold increase vs. control | [7] |

| Nicotiana tabacum | Multiple Varieties | Leaf | 287 to 1699 | [8] |

| Nicotiana rustica | Multiple Varieties | Leaf | 287 to 1699 | [8] |

(Note: Quantitative data for anatabine in non-tobacco Solanaceae plants like tomato and eggplant is scarce in peer-reviewed literature, though its presence is confirmed.)

Biosynthesis of this compound

The biosynthesis of anatabine is intrinsically linked to the metabolic pathway of nicotine. Both alkaloids utilize precursors derived from nicotinic acid (the pyridine ring). Nicotine is formed by the condensation of a nicotinic acid-derived precursor with an N-methyl-Δ¹-pyrrolinium cation, which is synthesized from putrescine via the action of enzymes like Putrescine Methyltransferase (PMT) and Methylputrescine Oxidase (MPO).

Anatabine biosynthesis, however, is formed from the coupling of two nicotinic acid-derived molecules.[7] Its formation is significantly enhanced when the supply of the N-methyl-Δ¹-pyrrolinium cation is limited.[7] This occurs naturally to a small extent but can be dramatically increased in transgenic plants where enzymes in the nicotine-specific pathway, such as PMT or MPO, are suppressed. In these genetically modified plants, the surplus of nicotinic acid-derived precursors dimerizes to form anatabine, causing it to become a major alkaloid.[7]

Experimental Protocols

Extraction of Anatabine from Plant Material

A generalized protocol for the extraction of anatabine and other alkaloids from Solanaceae plant tissues involves solvent extraction. The choice of solvent and method can be optimized for different matrices.

Methodology:

-

Sample Preparation: Plant material (e.g., leaves) is harvested, freeze-dried (lyophilized) to preserve chemical integrity, and then ground into a fine, homogenous powder.

-

Solvent Extraction: A known mass of the dried powder (e.g., 100 mg) is placed in a suitable tube. An extraction solvent, typically a mixture such as Dichloromethane:Methanol (4:1, v/v) or an acidified aqueous methanol solution, is added.[8]

-

Homogenization: The sample is vigorously agitated using a vortex mixer and then sonicated in an ultrasonic bath for a period (e.g., 30 minutes) to ensure complete cell lysis and extraction of the analytes.

-

Centrifugation: The mixture is centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) to pellet solid plant debris.

-

Supernatant Collection: The supernatant containing the extracted alkaloids is carefully transferred to a new vial.

-

Filtration: The extract is filtered through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any remaining particulate matter before analytical quantification.

-

Dilution: The filtered extract may be appropriately diluted with the initial mobile phase used in the chromatography step to ensure the analyte concentration falls within the linear range of the calibration curve.

Quantification by UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of anatabine.

Methodology:

-

Chromatographic Separation:

-

Instrument: A UHPLC system equipped with a suitable column (e.g., C18 reversed-phase, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution is typically used, consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient might run from 5% B to 95% B over several minutes to separate anatabine from other alkaloids and matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Column Temperature: e.g., 40°C.

-

-

Mass Spectrometry Detection:

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for anatabine and its corresponding stable isotope-labeled internal standard (e.g., anatabine-d4).

-

MRM Transitions: For anatabine (C₁₀H₁₂N₂; M.W. 160.22), a common precursor ion is [M+H]⁺ at m/z 161.2. Product ions for fragmentation would be determined by direct infusion and optimization (e.g., m/z 133.1 or m/z 106.1).

-

-

Quantification:

-

Calibration: A calibration curve is generated using certified standards of this compound at various concentrations (e.g., 0.1 to 100 ng/mL).

-

Internal Standard: A known concentration of a stable isotope-labeled internal standard (e.g., anatabine-d4) is added to all samples and standards to correct for matrix effects and variations in instrument response.

-

Data Analysis: The concentration of anatabine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Associated Signaling Pathways

Anatabine's therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of Pro-inflammatory STAT3 and NF-κB Pathways

A primary mechanism for anatabine's anti-inflammatory activity is its ability to inhibit the phosphorylation and subsequent activation of the transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4] Inflammatory stimuli, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), typically trigger signaling cascades that lead to the activation of these factors. Activated STAT3 and NF-κB translocate to the nucleus and drive the expression of pro-inflammatory genes, including cytokines like IL-6, IL-1β, and TNF-α.[4] Anatabine has been shown to prevent this activation, thereby reducing the production of these inflammatory mediators.[3][4]

References

- 1. Anatabine - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Anatabine (HMDB0004476) [hmdb.ca]

- 3. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]

- 4. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-Anatabine | C10H12N2 | CID 11388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of Dietary Supplementation with the Solanaceae Plant Alkaloid Anatabine on Joint Pain and Stiffness: Results from an Internet-Based Survey Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systems biology reveals anatabine to be an NRF2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-(+)-Anatabine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-(+)-Anatabine is a minor tobacco alkaloid found in plants of the Solanaceae family.[1][2] It is of significant interest to the pharmaceutical and research communities due to its potential therapeutic properties, including acting as a nicotinic receptor agonist.[3][4][5][6] The stereochemistry of anatabine is crucial for its biological activity, necessitating precise and efficient methods for the synthesis of its enantiomerically pure forms. This document provides detailed protocols and data for the enantioselective synthesis of this compound, primarily focusing on a well-established method utilizing a chiral auxiliary.

While racemic mixtures of anatabine can be synthesized and subsequently resolved, for instance by chiral high-pressure liquid chromatography (HPLC), direct asymmetric synthesis offers a more elegant and often more efficient route to the desired enantiomer.[7][8] Enantioselective synthesis ensures the production of a single enantiomer, which is critical for developing targeted therapeutics and avoiding potential off-target effects or toxicity associated with the inactive enantiomer.[9]

The following sections detail a robust protocol for the synthesis of this compound, present key quantitative data in a clear tabular format, and provide a visual representation of the synthetic workflow.

Quantitative Data Summary

The enantioselective synthesis of this compound has been achieved with high chemical yield and excellent enantiomeric excess. The data presented below is a summary of typical results obtained from the described synthetic protocol.

| Parameter | Value | Reference |

| Overall Chemical Yield | Good | [3][4][5][6] |

| Enantiomeric Excess (e.e.) | Excellent | [3][4][5][6] |

| Specific Rotation [α]D | Positive (+) | [3][4][5][6] |

Note: Specific quantitative values for yield and e.e. can vary based on reaction scale and purification methods. The cited literature consistently reports high yields and enantiopurity.

Experimental Protocols